![molecular formula C7HCl2F2N B185997 2,3-Dichloro-4,5-difluorobenzonitrile CAS No. 112062-59-6](/img/structure/B185997.png)
2,3-Dichloro-4,5-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-4,5-difluorobenzonitrile (DCDFB) is a chemical compound used in scientific research. It is a white crystalline powder with a molecular formula of C7HCl2F2N. DCDFB is used in various fields of research such as pharmaceuticals, agrochemicals, and materials science due to its unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-4,5-difluorobenzonitrile is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to have antitumor activity and has been used in the development of various anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dichloro-4,5-difluorobenzonitrile has various advantages and limitations for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, it is also toxic and should be handled with care. This compound is also sensitive to light and moisture, which can affect its stability.
Zukünftige Richtungen
There are various future directions for the use of 2,3-Dichloro-4,5-difluorobenzonitrile in scientific research. One direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another direction is the development of new materials such as liquid crystals and polymers using this compound as a reagent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Synthesemethoden
2,3-Dichloro-4,5-difluorobenzonitrile can be synthesized using various methods such as the Sandmeyer reaction, the Ullmann reaction, and the Buchwald-Hartwig reaction. The most commonly used method is the Sandmeyer reaction, which involves the reaction of 2,3-dichloro-4,5-difluoroaniline with copper(I) chloride and sodium nitrite in the presence of hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-4,5-difluorobenzonitrile is used in various scientific research applications. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. This compound is also used as a reagent in the synthesis of various materials such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
112062-59-6 |
---|---|
Molekularformel |
C7HCl2F2N |
Molekulargewicht |
207.99 g/mol |
IUPAC-Name |
2,3-dichloro-4,5-difluorobenzonitrile |
InChI |
InChI=1S/C7HCl2F2N/c8-5-3(2-12)1-4(10)7(11)6(5)9/h1H |
InChI-Schlüssel |
MGAAXINNFOKAEH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)Cl)Cl)C#N |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.